[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
YHO-13351 free base is a water-soluble prodrug of YHO-13177, which is a potent and specific inhibitor of breast cancer resistance protein (BCRP). The compound has a molecular formula of C26H33N3O4S and a molecular weight of 483.62 g/mol . It is primarily used in scientific research to study its effects on cancer cells and its potential as a therapeutic agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of YHO-13351 free base involves multiple steps, starting from the appropriate precursors. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of the core structure, followed by functional group modifications to achieve the desired properties .
Industrial Production Methods
Industrial production methods for YHO-13351 free base are also proprietary. The compound is produced in specialized facilities that adhere to strict quality control measures to ensure the purity and consistency of the final product. The production process involves large-scale synthesis, purification, and quality testing to meet the standards required for scientific research .
Analyse Chemischer Reaktionen
Types of Reactions
YHO-13351 free base undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in the reactions involving YHO-13351 free base include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature, pressure, and solvent, depend on the desired outcome and the nature of the reaction .
Major Products
The major products formed from the reactions of YHO-13351 free base include its oxidized and reduced forms, as well as substituted derivatives. These products are often studied for their biological activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
YHO-13351 free base has a wide range of scientific research applications, including:
Chemistry: The compound is used to study its chemical properties and reactions, providing insights into its behavior under different conditions.
Biology: In biological research, YHO-13351 free base is used to investigate its effects on cancer cells, particularly its ability to inhibit BCRP and reverse drug resistance.
Medicine: The compound is studied for its potential as a therapeutic agent in cancer treatment, especially in combination with other drugs like irinotecan.
Industry: YHO-13351 free base is used in the development of new drugs and therapeutic strategies, contributing to advancements in pharmaceutical research
Wirkmechanismus
YHO-13351 free base exerts its effects by inhibiting BCRP, a protein that plays a key role in drug resistance in cancer cells. By inhibiting BCRP, the compound enhances the cytotoxicity of chemotherapeutic agents like irinotecan, mitoxantrone, and topotecan. This inhibition leads to increased drug accumulation in cancer cells, thereby enhancing their sensitivity to treatment .
Vergleich Mit ähnlichen Verbindungen
YHO-13351 freie Base ist einzigartig in seiner hohen Spezifität und Potenz als BCRP-Inhibitor. Ähnliche Verbindungen umfassen:
YHO-13177: Die aktive Form von YHO-13351 freier Base, die BCRP direkt hemmt.
Ko143: Ein weiterer potenter BCRP-Inhibitor, der in der Forschung verwendet wird.
Fumitremorgin C: Ein Naturstoff, der BCRP hemmt, aber mit geringerer Spezifität im Vergleich zu YHO-13351 freier Base
YHO-13351 freie Base zeichnet sich durch seine Wasserlöslichkeit und seine Prodrug-Natur aus, die eine bessere Bioverfügbarkeit und eine gezielte Abgabe in Forschungsanwendungen ermöglicht .
Eigenschaften
IUPAC Name |
[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O4S/c1-5-28(6-2)18-26(30)33-21-11-13-29(14-12-21)25-10-8-22(34-25)15-20(17-27)19-7-9-23(31-3)24(16-19)32-4/h7-10,15-16,21H,5-6,11-14,18H2,1-4H3/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLNUMIUXISGQQ-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)OC1CCN(CC1)C2=CC=C(S2)C=C(C#N)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC(=O)OC1CCN(CC1)C2=CC=C(S2)/C=C(\C#N)/C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.